molecular formula C10H15NO3 B2930663 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol CAS No. 1394039-99-6

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

Cat. No.: B2930663
CAS No.: 1394039-99-6
M. Wt: 197.234
InChI Key: RSRQLBAKFRYJDI-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is an organic compound that features a furan ring and a morpholine ring connected by an ethan-1-ol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethylene glycol with ammonia in the presence of a catalyst.

    Linking the Rings: The furan and morpholine rings can be linked through a nucleophilic substitution reaction. This involves the reaction of a furan derivative with a morpholine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a tetrahydrofuran ring.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.

    Biological Research: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(piperidin-3-yl)ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(Furan-2-yl)-2-(pyrrolidin-3-yl)ethan-1-ol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is unique due to the presence of both a furan ring and a morpholine ring, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions and applications in various fields.

Properties

IUPAC Name

1-(furan-2-yl)-2-morpholin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8/h1-2,4,8-9,11-12H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQLBAKFRYJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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